molecular formula C28H34O15 B053305 Calceolarioside E CAS No. 117477-59-5

Calceolarioside E

Cat. No.: B053305
CAS No.: 117477-59-5
M. Wt: 610.6 g/mol
InChI Key: MOOYCEWTRITIQB-UIKPAZBQSA-N
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Description

Nuomioside is a phenylethanoid glycoside isolated from the leaves of the Chinese herb Nuo-Mi-Xang-Cao (Strobilanthus species). It is composed of 3,4-dihydroxyphenethylalcohol-(3’-O-β-D-apiosyl-4’-O-caffeoyl)-β-D-glucopyranoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nuomioside can be synthesized through a series of chemical reactions involving the glycosylation of phenylethanoid alcohols. The process typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The glycosylation reaction is often carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate .

Industrial Production Methods

Industrial production of nuomioside involves the extraction of the compound from the leaves of Nuo-Mi-Xang-Cao using solvents like ethanol or methanol. The extract is then subjected to column chromatography for purification. Advanced techniques such as preparative high-performance liquid chromatography (HPLC) are used to obtain high-purity nuomioside .

Chemical Reactions Analysis

Types of Reactions

Nuomioside undergoes various chemical reactions, including:

    Oxidation: Nuomioside can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert nuomioside into its corresponding alcohols.

    Substitution: Nuomioside can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of nuomioside, as well as substituted phenylethanoid glycosides .

Scientific Research Applications

Mechanism of Action

Nuomioside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Caleolarioside B
  • Isonuomioside A
  • Acteoside
  • Isoacteoside

Uniqueness

Nuomioside is unique due to its specific glycosylation pattern and the presence of both caffeoyl and apiosyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

117477-59-5

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H34O15/c29-11-20-23(42-21(35)6-3-14-1-4-16(31)18(33)9-14)24(43-27-25(37)28(38,12-30)13-40-27)22(36)26(41-20)39-8-7-15-2-5-17(32)19(34)10-15/h1-6,9-10,20,22-27,29-34,36-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24-,25+,26-,27+,28-/m1/s1

InChI Key

MOOYCEWTRITIQB-UIKPAZBQSA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O

SMILES

C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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